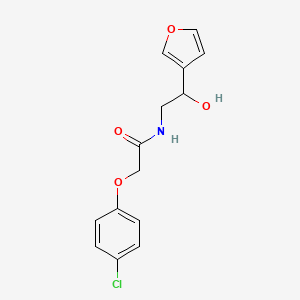

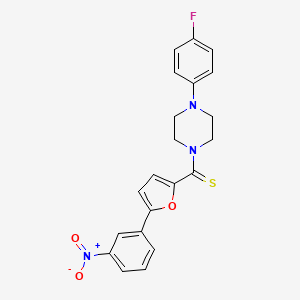

![molecular formula C20H27Cl2N5OS B2548714 盐酸N-(7-氯-4-甲基苯并[d]噻唑-2-基)-N-(3-(二甲氨基)丙基)-1-乙基-5-甲基-1H-吡唑-3-甲酰胺 CAS No. 1323399-29-6](/img/structure/B2548714.png)

盐酸N-(7-氯-4-甲基苯并[d]噻唑-2-基)-N-(3-(二甲氨基)丙基)-1-乙基-5-甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related carboxamide derivatives is described in the first paper, where primary amines react with a quinoline dione to produce a series of benzo[b][1,6]naphthyridine-4-carboxylic acids. These compounds are further modified to produce 4-N-[2-(dimethylamino)ethyl]carboxamides . In the second paper, a series of thiazole and pyrazole derivatives are synthesized starting from a cyanoacetamido derivative, which undergoes various reactions including diazocoupling and condensation to produce pyrazole derivatives . The third paper discusses the synthesis of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which are obtained through hydrolytic cleavage or condensation reactions and then react with thiols to produce tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones .

Molecular Structure Analysis

While the exact molecular structure of the compound is not analyzed in the papers, the structures of similar compounds are. The papers describe the molecular frameworks of carboxamide derivatives of benzo[b][1,6]naphthyridines , thiazole and pyrazole derivatives based on tetrahydrobenzothiophene , and pyrazole-4-carboxamides leading to tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These structures include various functional groups such as carboxamides, thiazoles, and pyrazoles, which are relevant to the compound of interest.

Chemical Reactions Analysis

The papers provide examples of chemical reactions used to synthesize related compounds. These include reactions with primary amines , diazocoupling , and condensation with alkylhydrazines . Such reactions are indicative of the types of chemical transformations that might be employed in the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the cytotoxic activity of related carboxamide derivatives is tested against various cancer cell lines, with some compounds showing potent cytotoxicity . The antimicrobial activities of new thiazole and pyrazole derivatives are also evaluated, with some showing promising results . These biological activities suggest that the compound may also possess similar properties.

Relevant Case Studies

The first paper reports a case study where compounds were tested in vivo against colon 38 tumors in mice, with some derivatives proving to be curative at certain doses . This indicates the potential therapeutic applications of such compounds. The other papers do not mention specific case studies but do report on the biological activities of the synthesized compounds .

科学研究应用

合成和生物活性

甲酰胺衍生物的细胞毒性活性: 合成了与指定化合物在官能团上相似的甲酰胺衍生物,并测试了它们对癌细胞系的细胞毒活性,包括小鼠 P388 白血病和人 Jurkat 白血病细胞。一些化合物表现出有效的细胞毒性,IC(50) 值小于 10 nM,表明它们作为癌症治疗剂的潜力 (Deady 等人,2003).

来自吡唑-5-酮的抗菌剂: 基于与目标化合物相关的吡唑-5-酮结构的新型类似物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这些发现表明它们在开发新的抗菌药物中的应用 (Palkar 等人,2017).

吡唑并[3,4-d]嘧啶-4-酮衍生物的抗癌活性: 对与指定化合物具有相似杂环核心的吡唑并[3,4-d]嘧啶-4-酮衍生物的研究表明,对 MCF-7 人乳腺腺癌细胞系具有显着的抗肿瘤活性。这突出了它们在抗癌药物开发中的潜力 (Abdellatif 等人,2014).

抗炎和镇痛剂: 从visnaginone和khellinone合成的苯并二呋喃基和噻唑并嘧啶的新型化合物具有高COX-2抑制活性、镇痛和抗炎作用。此类研究强调了这些化合物在治疗炎症和疼痛中的治疗潜力 (Abu‐Hashem 等人,2020).

结构多样化库的生成: 利用盐酸 3-二甲氨基-1-(噻吩-2-基)丙-1-酮等化合物,研究人员通过烷基化和闭环反应生成了多种化合物库。这项研究证明了此类化合物在合成广泛的潜在治疗剂中的多功能性 (Roman,2013).

属性

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN5OS.ClH/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20;/h8-9,12H,6-7,10-11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWISJKBYSJKMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

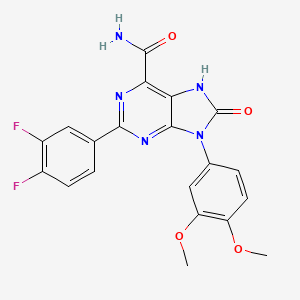

![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)

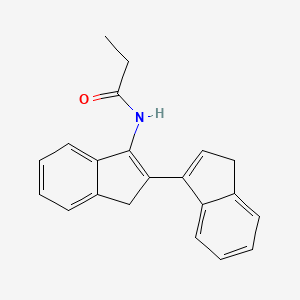

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

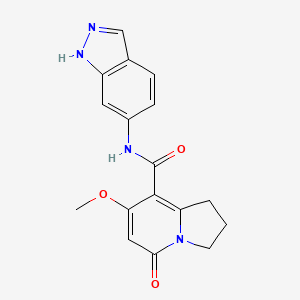

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2548641.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2548642.png)

![N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide](/img/structure/B2548645.png)

![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)

![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)